molecular formula C15H18N4O5S B2699668 N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide CAS No. 893344-57-5

N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide

Cat. No.: B2699668
CAS No.: 893344-57-5
M. Wt: 366.39
InChI Key: CPLYLBKWNVEUNR-UHFFFAOYSA-N
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Description

N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a sulfonylamino group attached to a phenyl ring, further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide typically involves the reaction of 1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl with a sulfonyl chloride derivative in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or receptors, leading to changes in cellular function. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylamino derivatives and acetamide-containing molecules. Examples include:

  • N-[4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]methanamide
  • N-[4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]propionamide

Uniqueness

N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a sulfonylamino group with a phenyl ring and an acetamide group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S/c1-9-13(14(21)19(4)15(22)18(9)3)25(23,24)17-12-7-5-11(6-8-12)16-10(2)20/h5-8,17H,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLYLBKWNVEUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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